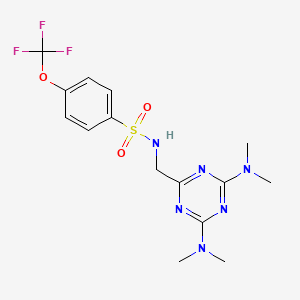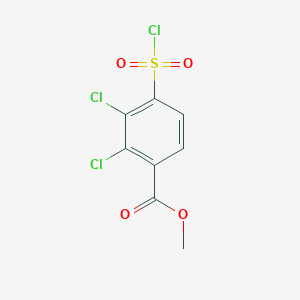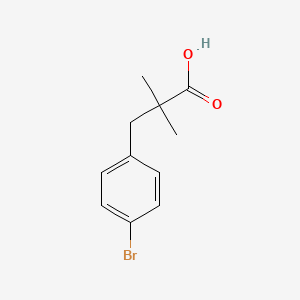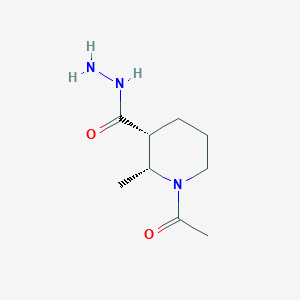
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as CMU, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is not fully understood. However, it has been proposed that 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been found to inhibit the replication of certain viruses and bacteria. In addition, 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are some limitations to working with 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. It is a highly reactive compound and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its potential targets in cells. Additionally, the potential use of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in combination with other drugs for the treatment of cancer and other diseases is an area of active research. Finally, the development of new methods for the synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its derivatives is an area of ongoing interest.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea involves the condensation of 2-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine. The reaction takes place in the presence of a suitable solvent and a catalyst under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-18-10(7-8-19-2)9-15-13(17)16-12-6-4-3-5-11(12)14/h3-6,10H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCGCOFYQQYFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B2621222.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2621223.png)




![4-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2621229.png)
![6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621233.png)
![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2621236.png)
![N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2621238.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2621239.png)
